(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine
Description
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amine is a chiral allylamine derivative featuring a fluorinated aromatic substituent. Its structure combines an electron-withdrawing fluorine atom and a sterically hindering methyl group on the phenyl ring, which influence its electronic properties, solubility, and reactivity. The allylamine (prop-2-en-1-amine) backbone allows participation in asymmetric catalysis and hydrogenation reactions, making it relevant in pharmaceutical and synthetic chemistry .
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6,10H,1,12H2,2H3/t10-/m0/s1 |
InChI Key |
SYQAOWZQXIWQGQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@H](C=C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C=C)N |
Origin of Product |
United States |
Biological Activity
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine, also known as a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability. The presence of the fluorine atom is crucial for its binding affinity to various biological targets, including receptors involved in neurotransmission. Its molecular formula is C11H14FN, and it typically exists as a hydrochloride salt for increased solubility and stability in biological assays.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. The compound's structure allows it to interact with specific receptors, potentially influencing neurotransmitter release and uptake. This activity suggests a role in treating neurological disorders, although detailed mechanisms are still under investigation.
Table 1: Interaction with Neurotransmitter Receptors
| Receptor Type | Binding Affinity (Ki) | Functional Effect |
|---|---|---|
| 5-HT Receptor | 50 nM | Inhibition of serotonin uptake |
| Dopamine Receptor | 75 nM | Modulation of dopamine release |
| Norepinephrine Receptor | 100 nM | Enhancement of norepinephrine signaling |
Anticancer Potential
In vitro studies have explored the anticancer potential of this compound. Preliminary findings suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| K562 | 4.56 | 43% |
| MCF-7 | 3.12 | 36% |
| HeLa | 5.20 | 28% |
The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways. Molecular modeling studies suggest that the compound may bind to protein kinases, similar to known inhibitors like imatinib, potentially leading to apoptosis in cancer cells . Further research is required to elucidate these mechanisms fully.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Neurological Disorders : A study focused on the compound's effects on serotonin uptake in animal models demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Cancer Research : In a comparative study involving various anticancer agents, this compound showed promising results against resistant cancer cell lines, indicating its potential as a lead compound for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Aromatic Substitution Patterns
Analysis :
Reactivity in Catalytic Processes
Asymmetric Hydrogenation and Catalysis
- Target Compound : The allylamine group enables participation in iridium- or rhodium-catalyzed hydrogenation, similar to 2-(4-ethoxyphenyl)prop-2-en-1-amine . However, the fluorine substituent may lower yields due to increased steric and electronic effects.
- 1-Phenylprop-2-en-1-amine : In iridium-catalyzed reactions, this compound forms diallylamine as the major product, while bulkier analogs (e.g., adamantyl derivatives) show suppressed reactivity. The target compound’s fluorine and methyl groups may similarly moderate reaction pathways.
Physicochemical Properties
Physical Properties
Analysis :
- Bulky substituents (e.g., adamantyl) increase melting points and reduce solubility, whereas fluorine’s electronegativity may enhance crystallinity. The target compound’s solubility is likely comparable to other fluorinated amines, requiring organic solvents for reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
